2-Chloro-N,N-dimethylpropanamide chemical properties
2-Chloro-N,N-dimethylpropanamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N,N-dimethylpropanamide
Abstract and Compound Identification
This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of 2-Chloro-N,N-dimethylpropanamide. As a bifunctional molecule, it incorporates a reactive α-chloro substituent and a tertiary amide, making it a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] This document is intended for researchers and drug development professionals, offering field-proven insights into its handling and application. The structure contains a stereocenter at the α-carbon, meaning it exists as a racemic mixture unless a stereospecific synthesis is employed.
Compound: 2-Chloro-N,N-dimethylpropanamide CAS Number: 10397-68-9[3] Molecular Formula: C₅H₁₀ClNO[3] Molecular Weight: 135.59 g/mol [3] IUPAC Name: 2-chloro-N,N-dimethylpropanamide Synonyms: N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[2][4]
Physicochemical and Safety Data
The physical properties and safety information for 2-Chloro-N,N-dimethylpropanamide are critical for its proper handling, storage, and use in experimental design. The data presented below are compiled from chemical supplier and database information.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Boiling Point | 71 °C @ 2 Torr | [2] |
| Density | 1.065 g/cm³ (Predicted) | [2][5] |
| Flash Point | 62.6 °C | [5] |
| Refractive Index | 1.443 (Predicted) | [2] |
| Storage Temp. | 4 °C |[4] |
Safety and Hazard Profile
2-Chloro-N,N-dimethylpropanamide is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
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GHS Hazard Statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
Signal Word: Warning[2]
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Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338[2]
Synthesis Protocol: Amidation of 2-Chloropropionyl Chloride
Principle and Mechanism
The most direct and classical method for synthesizing tertiary α-chloro amides is through nucleophilic acyl substitution.[6] This involves the reaction of an α-halo acyl chloride with a secondary amine. In this case, 2-chloropropionyl chloride serves as the electrophilic acylating agent, and dimethylamine acts as the nucleophile. The reaction proceeds via the canonical addition-elimination mechanism, where the lone pair of the dimethylamine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final amide product. A second equivalent of the amine or a non-nucleophilic base (like triethylamine) is required to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation and deactivation of the dimethylamine nucleophile.[8]
Diagram: Synthesis Mechanism
Caption: Nucleophilic acyl substitution for the synthesis of 2-Chloro-N,N-dimethylpropanamide.
Detailed Step-by-Step Experimental Protocol
Causality Statement: This protocol is based on analogous procedures for amide synthesis from acyl chlorides.[8][9] The initial low temperature is crucial to control the highly exothermic reaction between the acyl chloride and the amine, preventing side reactions and ensuring safety. The use of an anhydrous solvent is necessary because acyl chlorides readily hydrolyze in the presence of water.[8]
-
Vessel Preparation: Equip an oven-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere to maintain anhydrous conditions.
-
Reagent Charging: Dissolve dimethylamine (2.0 equivalents) in 100 mL of anhydrous dichloromethane (DCM) and add it to the flask.
-
Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess dimethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-Chloro-N,N-dimethylpropanamide.
Spectroscopic Profile and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The presence of the chiral center and the restricted rotation around the amide C-N bond are key features influencing the NMR spectrum. Due to hindered rotation, the two N-methyl groups are diastereotopic and may appear as two distinct singlets, though they often coalesce into a single broad or sharp singlet depending on the solvent and temperature.
Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH ₃ (on propionyl) | ~1.75 | Doublet (d) | ~22 |
| -C H(Cl)- | ~4.60 | Quartet (q) | ~55 |
| -C =O | - | - | ~169 |
| -N(CH ₃)₂ | ~3.00 and ~3.10 | 2 Singlets (s) or 1 broad s | ~36 and ~38 |
Rationale: The methine proton (-C H(Cl)-) is adjacent to an electron-withdrawing chlorine atom and the carbonyl group, shifting it significantly downfield (~4.60 ppm) and is split into a quartet by the three protons of the neighboring methyl group.[10] The propionyl methyl group (-CH ₃) is split into a doublet by the methine proton. The N-methyl protons are deshielded by the nitrogen and carbonyl group, appearing around 3 ppm.[12] In the ¹³C NMR, the carbonyl carbon is the most deshielded (~169 ppm), followed by the carbon bearing the chlorine (~55 ppm).[11][13]
Infrared (IR) Spectroscopy
The IR spectrum provides direct confirmation of the key functional groups. An experimental FTIR spectrum is available for reference.[14]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~2980-2940 | C-H Stretch (sp³) | Alkyl groups | [14] |
| ~1650 | C=O Stretch | Tertiary Amide | [14][15] |
| ~1400 | C-N Stretch | Tertiary Amide | [14] |
| ~750 | C-Cl Stretch | Alkyl Halide |[14] |
Analysis: The most prominent feature is the strong carbonyl (C=O) stretch around 1650 cm⁻¹, characteristic of a tertiary amide.[15] The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would induce fragmentation, providing structural information.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135) and an M+2 peak (~33% intensity of M⁺) would be expected due to the isotopic abundance of ³⁷Cl.
-
Major Fragments:
-
Loss of a chlorine radical (•Cl) to give an acylium ion at m/z = 100.
-
Alpha-cleavage (McLafferty rearrangement is not possible) leading to the [CH₃CH=C=O]⁺ fragment and cleavage to form the [CON(CH₃)₂]⁺ fragment at m/z = 72. This is often a dominant peak in N,N-dimethyl amides.
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Chemical Reactivity: The α-Chloro Amide as an Electrophile
Reactivity Profile
The primary mode of reactivity for 2-Chloro-N,N-dimethylpropanamide is nucleophilic substitution at the α-carbon.[6] The carbon atom bonded to the chlorine is electrophilic due to the inductive effect of the adjacent chlorine and carbonyl group. This makes it a prime target for attack by a wide range of nucleophiles in Sₙ2-type reactions.[16] Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of α-amino amides, α-thio amides, and α-alkoxy amides, respectively. These products are often valuable scaffolds in medicinal chemistry.
Workflow for Nucleophilic Substitution
The general workflow involves dissolving the α-chloro amide and the chosen nucleophile in a suitable polar aprotic solvent, often with the addition of a base to neutralize the generated HCl. The reaction may require heating to proceed at a reasonable rate.
Diagram: General Sₙ2 Reaction Workflow
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Representative Protocol: Synthesis of an α-Amino Amide
Causality Statement: This protocol is a generalized procedure for the alkylation of an amine with an α-halo amide.[6][16] A polar aprotic solvent like DMF is used to dissolve the reactants, and an inorganic base like K₂CO₃ is often preferred as it is inexpensive and easily removed during work-up. Heating is typically required to overcome the activation energy of the Sₙ2 reaction.
-
Reaction Setup: In a round-bottom flask, combine 2-Chloro-N,N-dimethylpropanamide (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.) in dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting chloro-amide spot is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired α-amino amide.
References
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